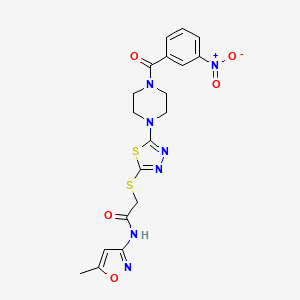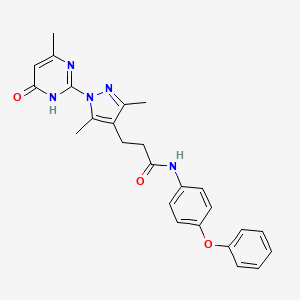![molecular formula C18H11ClF2N2OS B2673520 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide CAS No. 400078-98-0](/img/structure/B2673520.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide” is a chemical compound with the molecular formula C18H11ClF2N2OS and a molecular weight of 376.8075464 . It is available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinamide core with a chlorophenyl sulfanyl group and a difluorophenyl group attached .Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
Research on compounds derived from nicotinic acid, similar in structure to 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide, has led to the development of novel herbicides. For instance, a study involving the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrated promising herbicidal activity against various monocotyledonous weeds (Chen Yu et al., 2021).
Fluorescent Analog Development
The creation of a fluorescent analog of nicotinamide adenine dinucleotide, achieved through the reaction of chloroacetaldehyde with the coenzyme, indicates the potential for detailed biochemical studies. This analog exhibits distinct fluorescence properties and has facilitated understanding of enzymatic interactions and coenzyme functions (J. Barrio et al., 1972).
Insecticidal Applications
The sulfoximines, including sulfoxaflor, represent a new class of insecticides where nicotinic acetylcholine receptors (nAChRs) are targeted. Sulfoxaflor has shown high efficacy against sap-feeding insects, including those resistant to other insecticides. The unique action and structure-activity relationships of sulfoxaflor highlight its significance in controlling resistant insect pests (T. C. Sparks et al., 2013).
Material Synthesis
The one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide via a combined Suzuki-Miyaura coupling and cyano hydrolysis reaction showcases the compound's utility as a ligand material for blue phosphorescent OLED dopants. This application underscores the material science aspect of compounds related to this compound (Zhou Yuyan, 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N2OS/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-8-5-12(20)10-15(16)21/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPJIXJUIHTFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2673440.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)
![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)

![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)
![3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673449.png)
![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride](/img/structure/B2673453.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)



